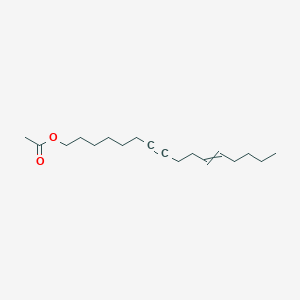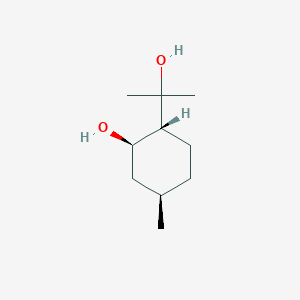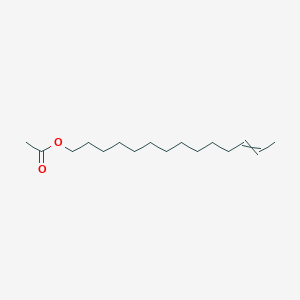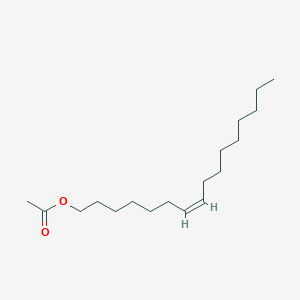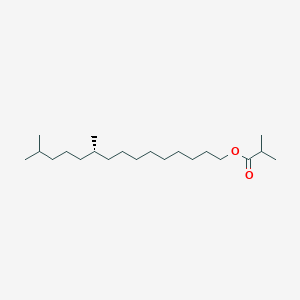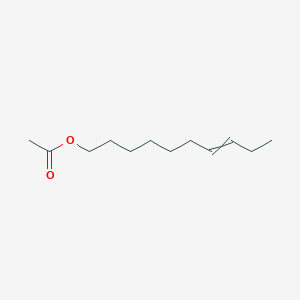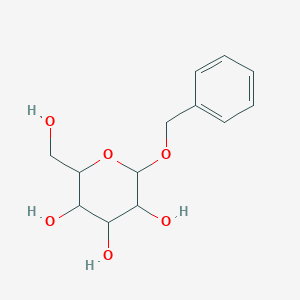
苄基 α-D-甘露吡喃糖苷
描述
Benzyl alpha-D-mannopyranoside (BAM) is a natural sugar derivative that has been used in a variety of scientific research applications. It can be synthesized from simple carbohydrate sources and is known to have a wide range of biochemical and physiological effects.
科学研究应用
硼中子俘获治疗 (BNCT)
苄基 α-D-甘露吡喃糖苷已被评估用于其在BNCT中的潜在用途,BNCT 是一种利用中子照射靶向肿瘤细胞的癌症治疗方法 . 该化合物的一种新型含硼衍生物MMT1242在肿瘤组织的摄取、细胞内分布和保留方面显示出有希望的结果 . 与其他药物相比,它在肿瘤中的保留时间更长,表明其作为更有效 BNCT 药物的潜力 .
药物递送系统 (DDS)
该化合物的衍生物可用于DDS 中,以选择性地将治疗剂递送到恶性细胞 . 通过掺入稳定的硼-10 同位素,这些衍生物可以在肿瘤细胞中积累,从而实现靶向治疗,从而保护健康组织 .
亚胺糖的合成
苄基 α-D-甘露吡喃糖苷用于合成亚胺糖,亚胺糖是糖的类似物,具有治疗潜力 . 这些化合物可用于创建具有 D-甘露构型的稳定的新霉素类似物,这可能在治疗细菌感染方面有应用 .
甘露糖结合位点的研究
研究人员利用苄基 α-D-甘露吡喃糖苷研究了普拉地霉素 A 的主要甘露糖结合位点,普拉地霉素 A 是一种对真菌感染有活性的抗生素 . 了解这些结合位点可以导致更有效的抗真菌药物的开发。
未来方向
The synthesis of partially protected carbohydrates like Benzyl alpha-D-mannopyranoside by manipulating only one type of a protecting group for a given substrate is a vibrant area of research . The focus is on the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected .
作用机制
Mode of Action
The compound acts as a potent antagonist of FimH . It competes with natural ligands for binding to FimH, thereby blocking the adherence of uropathogenic Escherichia coli to urothelial cells . This interaction results in the prevention of bacterial infection .
Biochemical Pathways
It is known that the compound interferes with the adhesion process, which is crucial for bacterial infection . By blocking FimH, the compound disrupts the ability of bacteria to adhere to host tissues, thereby preventing infection .
Pharmacokinetics
It is known that the compound has good solubility , which may contribute to its bioavailability
Result of Action
The primary result of Benzyl Alpha-D-Mannopyranoside’s action is the prevention of bacterial infection . By blocking the adherence of uropathogenic Escherichia coli to urothelial cells, the compound prevents these bacteria from establishing an infection .
生化分析
Biochemical Properties
Benzyl alpha-D-mannopyranoside plays a significant role in biochemical reactions, particularly in the context of proteomics and metabolomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in affinity chromatography to dissociate glycoprotein complexes . The compound’s interactions with biomolecules are primarily based on its ability to bind to specific sites on proteins and enzymes, facilitating the study of these interactions in a controlled environment.
Cellular Effects
Benzyl alpha-D-mannopyranoside has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in studies involving boron neutron capture therapy (BNCT), a boron-containing derivative of Benzyl alpha-D-mannopyranoside showed high uptake and broad intracellular distribution in cultured cells . This indicates that the compound can significantly impact cellular processes and functions.
Molecular Mechanism
The molecular mechanism of Benzyl alpha-D-mannopyranoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. In the context of BNCT, the boron-containing derivative of Benzyl alpha-D-mannopyranoside demonstrated significant tumor inhibiting effects, highlighting its potential in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl alpha-D-mannopyranoside can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the boron-containing derivative of Benzyl alpha-D-mannopyranoside has a longer tumor retention time compared to other compounds, indicating its stability and sustained activity in biological systems .
Dosage Effects in Animal Models
The effects of Benzyl alpha-D-mannopyranoside vary with different dosages in animal models. Higher doses of the compound have been associated with significant tumor inhibiting effects and low toxicity . It is essential to determine the optimal dosage to avoid any potential toxic or adverse effects.
Metabolic Pathways
Benzyl alpha-D-mannopyranoside is involved in various metabolic pathways, interacting with specific enzymes and cofactors These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells
Transport and Distribution
The transport and distribution of Benzyl alpha-D-mannopyranoside within cells and tissues are critical for its biological activity . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues. This property is particularly important in therapeutic applications, where targeted delivery of the compound is essential for its efficacy.
Subcellular Localization
Benzyl alpha-D-mannopyranoside’s subcellular localization plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-BNDIWNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzyl alpha-D-mannopyranoside?
A1: The molecular formula of Benzyl alpha-D-mannopyranoside is C13H18O6, and its molecular weight is 270.27 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, ¹H and ¹³C NMR spectroscopy are valuable tools for structural characterization. For instance, research has used ¹H NMR to confirm the structure of the title compound, p-trifluoroacetamidophenyl O-alpha-D-mannopyranosyl-(1----3)-O-[alpha-D-mannopyranosyl-(1----6)]-beta-D-mannopyranoside. []
Q3: What is a common starting material for the synthesis of Benzyl alpha-D-mannopyranoside?
A3: Benzyl alpha-D-mannopyranoside can be efficiently synthesized from perbenzylated β-glucose through a three-step process involving selective debenzylation-acetylation using ZnCl2-Ac2O-HOAc. [, ]
Q4: What are the advantages of using Benzyl alpha-D-mannopyranoside as a building block in carbohydrate synthesis?
A4: It serves as a versatile precursor for diverse oligosaccharides, allowing the introduction of a mannose unit with a defined α-configuration. The benzyl protecting groups offer good stability and can be selectively removed under specific conditions.
Q5: How does Benzyl alpha-D-mannopyranoside interact with lectins?
A5: While not explicitly covered in the provided research, Benzyl alpha-D-mannopyranoside, bearing a terminal mannose residue, might interact with specific lectins like Concanavalin A, which exhibits affinity for mannose-containing structures.
Q6: What are the potential downstream effects of such interactions?
A6: Lectin-carbohydrate interactions mediate various biological processes, including cell adhesion, signaling, and pathogen recognition. Further research is necessary to elucidate the specific effects of Benzyl alpha-D-mannopyranoside on these processes.
Q7: Can Benzyl alpha-D-mannopyranoside act as a glycosyl acceptor in enzymatic reactions?
A7: Yes, its hydroxyl groups can act as nucleophiles in reactions catalyzed by glycosyltransferases, leading to the formation of glycosidic bonds and the elongation of oligosaccharide chains.
Q8: Is there evidence of Benzyl alpha-D-mannopyranoside being used in the synthesis of complex oligosaccharides?
A8: Research demonstrates the use of Benzyl alpha-D-mannopyranoside derivatives in synthesizing various oligosaccharides. For instance, it was used in preparing a nonasaccharide containing terminal N-acetyl-β-D-lactosaminyl residues. []
Q9: Does Benzyl alpha-D-mannopyranoside itself exhibit catalytic properties?
A9: While not inherently catalytic, it can be used as a starting material or intermediate in the synthesis of molecules with catalytic properties, such as artificial enzymes or glycosidase inhibitors.
Q10: How is computational chemistry employed in research related to Benzyl alpha-D-mannopyranoside?
A10: Computational techniques like molecular modeling and docking simulations can predict interactions with enzymes, aiding in designing glycosidase inhibitors or understanding the binding affinity of Benzyl alpha-D-mannopyranoside derivatives with lectins.
Q11: Can you provide an example of computational chemistry used in related research?
A11: One study utilized molecular dynamics simulations to investigate the interaction between various ligands, including benzyl alpha-D-mannopyranoside, and xanthine dehydrogenase (XDH), identifying potential inhibitors of this enzyme. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

